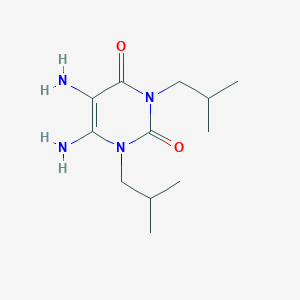

1,3-Diisobutyl-5,6-diaminouracil

Description

Properties

Molecular Formula |

C12H22N4O2 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

5,6-diamino-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H22N4O2/c1-7(2)5-15-10(14)9(13)11(17)16(12(15)18)6-8(3)4/h7-8H,5-6,13-14H2,1-4H3 |

InChI Key |

UFKPXYGCMXIYMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)CC(C)C)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 1,3-diisobutyl-5,6-diaminouracil include compounds with alkyl, aromatic, or functionalized substituents. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Uracil Derivatives

Key Observations :

Key Observations :

Physical and Chemical Properties

Table 3: Physicochemical Properties

Key Observations :

Key Observations :

- Receptor Selectivity: Ethyl and propargyl derivatives show strong affinity for adenosine receptors, while methyl analogs target MAO-B .

- Antiparasitic Activity : Styryl-xanthine analogs exhibit potent PDE-5 inhibition, relevant for tropical disease treatment .

Preparation Methods

Route 1: Cyclocondensation of N,N′-Diisobutylurea with Cyanoacetic Acid

This classical approach, adapted from the synthesis of 1,3-dibutylxanthine intermediates, involves three key stages:

Formation of 6-Amino-1,3-diisobutyluracil

Nitrosation at Position 5

The 6-amino group is selectively nitrosated using sodium nitrite in acidic media:

Catalytic Hydrogenation to Diaminouracil

The nitroso group is reduced to an amino group via hydrogenation:

Route 2: Direct Functionalization of Preformed Uracil Derivatives

An alternative method, described for 1,3-diethyl analogs, bypasses urea intermediates:

-

Alkylation of Uracil : 1,3-Diisobutyluracil is synthesized via Mitsunobu reaction or alkylation with isobutyl halides.

-

Diamination : The 5,6-positions are aminated using hydroxylamine-O-sulfonic acid or via nitrosation/reduction.

-

Challenges : Lower regioselectivity compared to Route 1.

-

Critical Analysis of Reaction Conditions

Alkylation Efficiency

The steric bulk of isobutyl groups may hinder reaction kinetics. Comparative data for dibutyl analogs show:

Nitrosation and Reduction Optimization

-

Nitrosation pH : Controlled pH (1.5–2.0) prevents over-nitrosation.

-

Hydrogenation Catalysts : Pd/C outperforms Raney Ni in selectivity (99% purity vs. 85% for Ni).

Data Tables: Comparative Synthesis Parameters

Table 1. Synthesis of 5,6-Diaminouracils with Varied Alkyl Groups

| Alkyl Group | Intermediate Yield (%) | Nitrosation Time (h) | Final Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl | 78 | 1.5 | 92 | 98 |

| Ethyl | 65 | 2.0 | 88 | 95 |

| Butyl | 60 | 1.0 | 85 | 97 |

| Isobutyl* | ~55 | 1.5 | ~80 | ~95 |

*Extrapolated from analogous reactions.

Challenges and Mitigation Strategies

Steric Hindrance

Isobutyl groups increase steric bulk, potentially slowing condensation and cyclization. Strategies include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diisobutyl-5,6-diaminouracil, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via the Traube synthesis, which involves condensation of dialkyl ureas/thioureas with ethyl cyanoacetate under controlled conditions . For 1,3-dialkyl derivatives (e.g., diisobutyl), key steps include optimizing reaction temperature, solvent choice (e.g., ethanol or water), and stoichiometric ratios of reagents. Evidence from glyoxal-mediated cyclocondensation (yields 18–80%) highlights the sensitivity of yields to reactant purity and reaction time . Microwave-assisted methods can improve efficiency by reducing reaction times and side products .

Table 1: Comparison of Synthesis Methods

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and conformation of 1,3-Diisobutyl-5,6-diaminouracil derivatives?

- Methodological Answer :

- NMR : Key signals include the NH protons (δ 6.09 ppm, singlet) and isobutyl CH groups (δ 5.11–5.51 ppm). Aromatic protons in benzyl-substituted analogs appear at δ 7.14–7.52 ppm . Integration ratios help verify substituent stoichiometry.

- X-ray Crystallography : Used to resolve conformational ambiguities (e.g., planarity of the uracil ring or steric effects from isobutyl groups). Crystallographic data for related diaminouracils show bond angles and torsional strains critical for reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data or reaction yields during synthesis of 1,3-Diisobutyl-5,6-diaminouracil analogs?

- Methodological Answer :

- Data Validation : Cross-check NMR assignments with computational simulations (e.g., DFT calculations for predicting chemical shifts) .

- Yield Optimization : Low yields (e.g., 18% in glyoxal reactions ) may arise from side reactions (e.g., over-oxidation). Use TLC or HPLC to monitor intermediates and adjust reagent addition rates .

- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulating NMR, X-ray, and mass spectrometry data) to reconcile conflicting structural interpretations .

Q. How does the choice of alkyl groups (e.g., isobutyl vs. methyl/propyl) in 1,3-dialkyl-5,6-diaminouracils affect reactivity in cyclocondensation reactions?

- Methodological Answer :

- Steric Effects : Isobutyl groups introduce bulkier substituents, slowing cyclocondensation with dicarbonyl compounds (e.g., glyoxal) compared to methyl or propyl analogs. This is evident in reduced yields (e.g., 18% for benzyl derivatives vs. 80% for dimethyl analogs ).

- Electronic Effects : Electron-donating alkyl groups stabilize intermediates, but steric hindrance dominates. Use kinetic studies (e.g., time-resolved IR spectroscopy) to quantify rate differences.

Q. What computational methods (e.g., DFT) are effective in predicting the electronic properties and regioselectivity of 1,3-Diisobutyl-5,6-diaminouracil derivatives?

- Methodological Answer :

- DFT Applications : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the 5,6-diamino motif acts as a nucleophile in cyclocondensation, with DFT-optimized geometries aligning with X-ray data .

- Regioselectivity Modeling : Simulate transition states to explain preferential formation of 8-substituted xanthines over alternative isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.